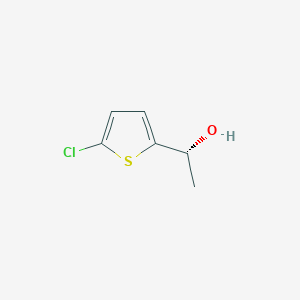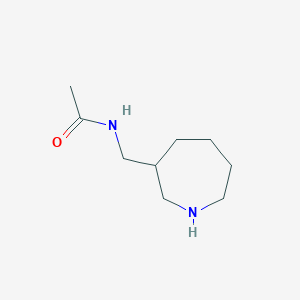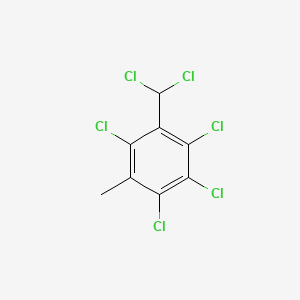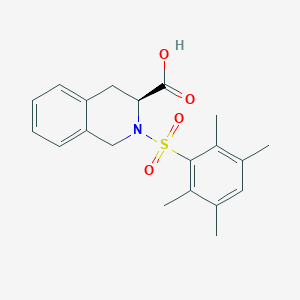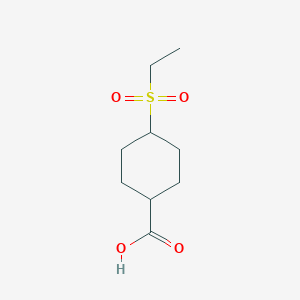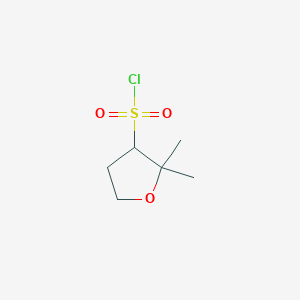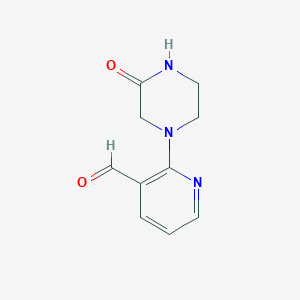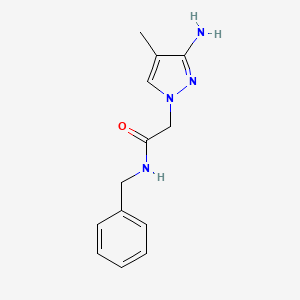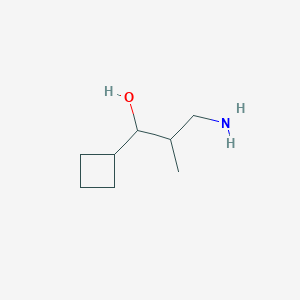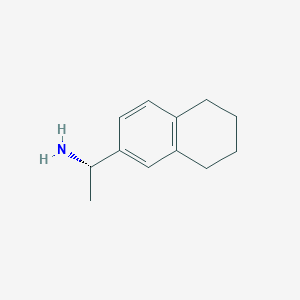
(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine is an organic compound that belongs to the class of amines It features a tetrahydronaphthalene moiety, which is a partially hydrogenated form of naphthalene, attached to an ethanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine typically involves the reduction of naphthalene derivatives followed by amination. One common method includes the catalytic hydrogenation of 2-naphthylamine to yield the tetrahydronaphthalene derivative, which is then subjected to reductive amination to introduce the ethanamine group. The reaction conditions often involve the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under elevated pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation and amination processes. The use of high-throughput screening for optimal catalysts and reaction conditions is common to maximize yield and purity. Additionally, large-scale production may incorporate advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) for more selective reductions.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation under mild conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields fully saturated hydrocarbons.
Substitution: Forms amides, esters, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine: The enantiomer of the compound , with similar but potentially distinct biological activities.
2-(1-naphthyl)ethanamine: A related compound with a fully aromatic naphthalene ring, differing in its electronic and steric properties.
1-(2-naphthyl)ethanamine: Another isomer with the naphthalene ring attached at a different position, affecting its reactivity and interactions.
Uniqueness
(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine is unique due to its partially hydrogenated naphthalene ring, which imparts different chemical and physical properties compared to fully aromatic analogs. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H17N |
|---|---|
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine |
InChI |
InChI=1S/C12H17N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h6-9H,2-5,13H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
YJZYMMDEDLLIIP-VIFPVBQESA-N |
Isomerische SMILES |
C[C@@H](C1=CC2=C(CCCC2)C=C1)N |
Kanonische SMILES |
CC(C1=CC2=C(CCCC2)C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



